molecular formula C15H19ClN4O B2820073 2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]pyridine-4-carboxamide CAS No. 1241295-93-1

2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]pyridine-4-carboxamide

Cat. No.: B2820073
CAS No.: 1241295-93-1
M. Wt: 306.79
InChI Key: QQMYDGRQTRFIAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a carboxamide group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]pyridine-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while substitution reactions can produce various substituted pyridine carboxamides .

Scientific Research Applications

2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]pyridine-4-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O/c1-10(9-20-12(3)6-11(2)19-20)8-18-15(21)13-4-5-17-14(16)7-13/h4-7,10H,8-9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMYDGRQTRFIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(C)CNC(=O)C2=CC(=NC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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